An In-Depth Technical Guide to DMTr-LNA-5MeU-3-CED-Phosphoramidite: Structure, Properties, and Applications in Research and Drug Development
An In-Depth Technical Guide to DMTr-LNA-5MeU-3-CED-Phosphoramidite: Structure, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMTr-LNA-5MeU-3-CED-phosphoramidite is a specialized phosphoramidite (B1245037) building block crucial for the synthesis of Locked Nucleic Acid (LNA) modified oligonucleotides. LNA is a class of nucleic acid analogues that contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural modification confers unique and highly desirable properties to oligonucleotides, making them powerful tools in various research and therapeutic applications. This technical guide provides a comprehensive overview of the structure, properties, and applications of DMTr-LNA-5MeU-3-CED-phosphoramidite, with a focus on its role in the development of novel diagnostics and therapeutics.
Chemical Structure and Physicochemical Properties
DMTr-LNA-5MeU-3-CED-phosphoramidite is a nucleoside derivative used in the chemical synthesis of oligonucleotides.[1] Its structure consists of a 5-methyluridine (B1664183) nucleobase linked to a locked ribose sugar, which is further modified with a 4,4'-dimethoxytrityl (DMTr) protecting group at the 5'-position and a 2-cyanoethyl-N,N-diisopropylphosphoramidite group at the 3'-position.
Structure:
-
Nucleobase: 5-Methyluridine (5MeU)
-
Sugar: Locked Nucleic Acid (LNA) scaffold with a methylene bridge between the 2'-oxygen and 4'-carbon.
-
5' Protecting Group: 4,4'-Dimethoxytrityl (DMTr)
-
3' Phosphoramidite Group: 2-Cyanoethyl-N,N-diisopropyl (CED) phosphoramidite
The DMTr group is an acid-labile protecting group that facilitates purification and quantification during oligonucleotide synthesis. The CED-phosphoramidite moiety is the reactive group that enables the coupling of the monomer to the growing oligonucleotide chain.
Physicochemical Properties of LNA-Modified Oligonucleotides
The incorporation of LNA monomers, such as LNA-5MeU, into an oligonucleotide sequence significantly alters its physicochemical properties. These properties are summarized in the table below.
| Property | Description | Impact on Oligonucleotides |
| Thermal Stability (Melting Temperature, Tm) | The temperature at which 50% of the oligonucleotide duplex dissociates. | LNA modifications significantly increase the Tm of duplexes with complementary DNA and RNA, allowing for the use of shorter probes with high affinity.[2] |
| Nuclease Resistance | The ability to resist degradation by nucleases. | The locked ribose conformation provides steric hindrance, making LNA-containing oligonucleotides more resistant to nuclease degradation compared to unmodified DNA or RNA. |
| Binding Affinity | The strength of the interaction between the oligonucleotide and its target sequence. | The pre-organized 'N-type' sugar conformation of LNA enhances the binding affinity to complementary sequences. |
| Specificity | The ability to discriminate between perfectly matched and mismatched target sequences. | The high binding affinity of LNA allows for excellent mismatch discrimination, making them ideal for diagnostics and allele-specific applications. |
| Solubility | The ability to dissolve in aqueous solutions. | LNA-containing oligonucleotides are generally water-soluble.[3] |
Experimental Protocols
Automated Solid-Phase Oligonucleotide Synthesis
The synthesis of LNA-modified oligonucleotides is performed using standard automated solid-phase phosphoramidite chemistry.[4][5] The following is a generalized protocol for the incorporation of DMTr-LNA-5MeU-3-CED-phosphoramidite.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
DMTr-LNA-5MeU-3-CED-phosphoramidite and other required phosphoramidites (dissolved in anhydrous acetonitrile)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Protocol:
The synthesis cycle consists of four main steps, repeated for each monomer addition:
-
Deblocking (Detritylation): The DMTr group from the 5'-hydroxyl of the nucleotide attached to the solid support is removed by treatment with an acidic solution. This exposes the free 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The DMTr-LNA-5MeU-3-CED-phosphoramidite is activated by an activator and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 3 minutes) is often recommended for sterically hindered LNA phosphoramidites to ensure high coupling efficiency.[3]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences (n-1 mers).
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent.
This cycle is repeated until the desired sequence is synthesized.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed by treatment with concentrated ammonium hydroxide.
Purification and Analysis
Purification of LNA-containing oligonucleotides is typically performed by High-Performance Liquid Chromatography (HPLC). Both anion-exchange and reversed-phase HPLC can be used.[6][7][8]
Reversed-Phase HPLC (RP-HPLC):
-
Principle: Separates oligonucleotides based on their hydrophobicity. The DMTr-on purification strategy is often employed, where the final DMTr group is left on the full-length product, making it significantly more hydrophobic than the failure sequences.
-
Mobile Phases: Typically a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate).
-
Post-Purification: The collected fractions containing the purified oligonucleotide are detritylated, desalted, and lyophilized.
Anion-Exchange HPLC (AEX-HPLC):
-
Principle: Separates oligonucleotides based on the negative charge of the phosphate backbone.
-
Mobile Phases: A salt gradient (e.g., sodium chloride or sodium perchlorate) is used to elute the oligonucleotides.
-
Advantages: Can provide high resolution, especially for longer oligonucleotides.
The purity and identity of the final product are confirmed by techniques such as mass spectrometry (MS) and UV-Vis spectroscopy.
UV Melting Analysis
The thermal stability (Tm) of LNA-modified oligonucleotides is a critical parameter and is determined by UV melting analysis.[9][10]
Protocol:
-
Prepare solutions of the LNA-modified oligonucleotide and its complementary DNA or RNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Mix equimolar amounts of the oligonucleotide and its complement to form the duplex.
-
Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance at 260 nm as the temperature is gradually increased.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the sigmoidal melting curve. This is often determined from the peak of the first derivative of the melting curve.[11]
Quantitative Data
The incorporation of LNA-5MeU significantly enhances the thermal stability of oligonucleotide duplexes. The following table provides representative data on the melting temperatures of DNA duplexes containing LNA-5-methyluridine.
| Sequence (5'-3') | Complement (3'-5') | Modification | Tm (°C) | ΔTm per modification (°C) |
| GCA TGA TCG | CGT ACT AGC | Unmodified DNA | 52.0 | - |
| GCA T LNAGA TCG | CGT ACT AGC | Single LNA-T | 60.0 | +8.0 |
| GCA TGA T LNACG | CGT ACT AGC | Single LNA-T | 61.5 | +9.5 |
| GCA T LNAGA T LNACG | CGT ACT AGC | Double LNA-T | 70.5 | +9.25 (avg) |
Note: The Tm values are illustrative and can vary depending on the sequence context, salt concentration, and oligonucleotide concentration. LNA modifications are known to increase the Tm by approximately 2-8 °C per modification.
Applications in Research and Drug Development
The unique properties of LNA-modified oligonucleotides make them valuable tools in a wide range of applications, particularly in the fields of molecular diagnostics and therapeutics.
Antisense Oligonucleotides (ASOs)
LNA-based ASOs are designed to bind to specific mRNA targets and modulate gene expression. They can act through different mechanisms, including RNase H-mediated degradation of the target mRNA or steric hindrance of translation.
Targeting the Bcl-2 Signaling Pathway:
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis (programmed cell death) and is often overexpressed in cancer cells, leading to their survival.[12][13][14] LNA-modified antisense oligonucleotides have been developed to target Bcl-2 mRNA, leading to its degradation and the subsequent induction of apoptosis in cancer cells.[15][16]
LNA-based Aptamers
Aptamers are short, single-stranded oligonucleotides that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. LNA modifications can be incorporated into aptamers to enhance their stability and binding properties.
Targeting the VEGF Signaling Pathway:
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis. LNA-stabilized aptamers have been developed to bind to VEGF and inhibit its interaction with its receptors (VEGFRs), thereby blocking the downstream signaling cascade that leads to angiogenesis.[17][18]
Conclusion
DMTr-LNA-5MeU-3-CED-phosphoramidite is a vital component in the synthesis of LNA-modified oligonucleotides, which have emerged as a promising class of molecules for both research and therapeutic development. The enhanced thermal stability, nuclease resistance, and binding affinity conferred by LNA modifications have enabled the creation of potent antisense oligonucleotides and aptamers that can specifically target disease-associated genes and proteins. As our understanding of the molecular basis of diseases continues to grow, the use of LNA technology, facilitated by reagents like DMTr-LNA-5MeU-3-CED-phosphoramidite, is expected to play an increasingly important role in the development of next-generation diagnostics and personalized medicines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. blog.biolytic.com [blog.biolytic.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 10. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 [ouci.dntb.gov.ua]
- 14. A novel bispecific antisense oligonucleotide inhibiting both bcl-2 and bcl-xL expression efficiently induces apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A functionally improved locked nucleic acid antisense oligonucleotide inhibits Bcl-2 and Bcl-xL expression and facilitates tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Targeting VEGF with LNA-stabilized G-rich oligonucleotide for efficient breast cancer inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Considering both small and large scale motions of vascular endothelial growth factor (VEGF) is crucial for reliably predicting its binding affinities to DNA aptamers - RSC Advances (RSC Publishing) [pubs.rsc.org]
